molecular formula C19H20Cl2N2O2 B15037880 3,5-dichloro-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline

3,5-dichloro-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline

Cat. No.: B15037880
M. Wt: 379.3 g/mol
InChI Key: KQVXOWFXVPUVPG-UHFFFAOYSA-N
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Description

(1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 3,5-dichlorophenyl isocyanate with appropriate amines under controlled conditions to form the desired imine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing and reducing agents, as well as bases and acids to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .

Medicine

In medicine, (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable products .

Mechanism of Action

The mechanism of action of (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine include:

Uniqueness

The uniqueness of (1Z)-N-(3,5-Dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-imine lies in its specific structural features, such as the combination of dichlorophenyl and dimethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C19H20Cl2N2O2/c1-19(2)10-11-5-16(24-3)17(25-4)9-15(11)18(23-19)22-14-7-12(20)6-13(21)8-14/h5-9H,10H2,1-4H3,(H,22,23)

InChI Key

KQVXOWFXVPUVPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC(=CC(=C3)Cl)Cl)OC)OC)C

Origin of Product

United States

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